molecular formula C22H19ClN2O B12763210 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline CAS No. 109333-37-1

3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline

Cat. No.: B12763210
CAS No.: 109333-37-1
M. Wt: 362.8 g/mol
InChI Key: CBLJWFRQQZYVCR-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features three distinct aromatic rings, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The general synthetic route can be summarized as follows:

    Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of p-chlorobenzaldehyde and o-methoxyacetophenone in the presence of a base such as sodium hydroxide.

    Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring.

The reaction conditions for the cyclization step usually involve:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (around 78-80°C)
  • Duration: 4-6 hours

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Pyrazole derivatives

    Reduction: Dihydropyrazoline derivatives

    Substitution: Halogenated pyrazoline derivatives

Scientific Research Applications

3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chlorophenyl)-1-phenyl-5-phenyl-2-pyrazoline
  • 3-(o-Methoxyphenyl)-1-phenyl-5-phenyl-2-pyrazoline
  • 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-(p-tolyl)-2-pyrazoline

Uniqueness

3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is unique due to the presence of both p-chlorophenyl and o-methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

109333-37-1

Molecular Formula

C22H19ClN2O

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H19ClN2O/c1-26-22-10-6-5-9-20(22)25-21(17-7-3-2-4-8-17)15-19(24-25)16-11-13-18(23)14-12-16/h2-14,21H,15H2,1H3

InChI Key

CBLJWFRQQZYVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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